2-(3-Methoxyphenyl)propanoic acid
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Overview
Description
2-(3-Methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3. It is also known as 3-(3-methoxyphenyl)propanoic acid. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is a white crystalline solid that is soluble in organic solvents like ethanol and ether but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Methoxyphenyl)propanoic acid can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 3-methoxybenzene with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 3-(3-methoxyphenyl)acrylic acid. This process uses a palladium or platinum catalyst under high pressure and temperature to achieve the reduction of the double bond, resulting in the formation of the propanoic acid derivative .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in the presence of a suitable nucleophile.
Major Products Formed
Oxidation: 3-(3-carboxyphenyl)propanoic acid.
Reduction: 3-(3-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, which may influence the compound’s binding affinity to enzymes or receptors. The propanoic acid moiety can undergo ionization, affecting the compound’s solubility and transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)propanoic acid
- 2-(4-Methoxyphenyl)propanoic acid
- 3-(2-Methoxyphenyl)propanoic acid
- 3-(4-Methoxyphenyl)propanoic acid
Uniqueness
2-(3-Methoxyphenyl)propanoic acid is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ortho and para isomers may exhibit different properties and applications compared to the meta isomer .
Properties
IUPAC Name |
2-(3-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(11)12)8-4-3-5-9(6-8)13-2/h3-7H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGKYVCZSNGHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3146-60-9 |
Source
|
Record name | 2-(3-methoxyphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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